Cas no 1805476-85-0 (2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide)

2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide is a highly functionalized aromatic compound featuring both trifluoromethyl and nitro substituents, which enhance its reactivity and utility in organic synthesis. The presence of the benzyl bromide moiety makes it a valuable electrophile for nucleophilic substitution reactions, particularly in the construction of complex molecular architectures. The electron-withdrawing trifluoromethyl and nitro groups further stabilize reactive intermediates, facilitating selective transformations. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs are often incorporated into bioactive molecules. Its stability under standard handling conditions and well-defined reactivity profile make it a reliable reagent for advanced synthetic applications.
2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide structure
1805476-85-0 structure
商品名:2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide
CAS番号:1805476-85-0
MF:C9H4BrF6NO2
メガワット:352.027982711792
CID:4982202

2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide 化学的及び物理的性質

名前と識別子

    • 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide
    • インチ: 1S/C9H4BrF6NO2/c10-3-4-1-7(17(18)19)6(9(14,15)16)2-5(4)8(11,12)13/h1-2H,3H2
    • InChIKey: AOCVNFIBIIFXJO-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=C(C(C(F)(F)F)=CC=1C(F)(F)F)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 339
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 45.8

2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013009977-1g
2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide
1805476-85-0 97%
1g
1,564.50 USD 2021-06-25

2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide 関連文献

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2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromideに関する追加情報

2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide: A Comprehensive Overview

CAS No. 1805476-85-0, commonly referred to as 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide, is a highly specialized organic compound with significant applications in modern chemistry and materials science. This compound is characterized by its unique structure, which includes two trifluoromethyl groups at the 2 and 4 positions of a benzene ring, a nitro group at the 5 position, and a bromine atom attached to the benzyl position. The combination of these functional groups makes it a versatile building block in organic synthesis.

The synthesis of 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide involves a series of carefully controlled reactions, including nucleophilic aromatic substitution and electrophilic substitution. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its production. For instance, researchers have explored the use of palladium catalysts to facilitate coupling reactions, significantly improving the yield and purity of the compound.

One of the most notable applications of this compound is in the field of medicinal chemistry. The trifluoromethyl groups impart high lipophilicity and stability to the molecule, making it an ideal candidate for drug development. Studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that certain analogs can selectively inhibit COX-2 enzymes, which are key targets in inflammation-related diseases.

In addition to its medicinal applications, 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide has found significant use in materials science. Its high thermal stability and strong electron-withdrawing properties make it an excellent precursor for synthesizing advanced polymers and high-performance materials. Researchers have utilized this compound to develop novel polyimides with enhanced mechanical and thermal properties, suitable for aerospace and electronics industries.

The nitro group in the structure plays a crucial role in determining the reactivity of the compound. Recent studies have focused on exploiting this group for directed metallation reactions. For instance, scientists have successfully used this compound as a substrate for copper-catalyzed cross-coupling reactions, enabling the construction of complex aromatic systems with unprecedented efficiency.

The bromine atom at the benzyl position further enhances the versatility of this compound. It serves as an excellent leaving group in substitution reactions, facilitating the introduction of various functional groups. This property has been leveraged in the synthesis of bioactive molecules and agrochemicals. For example, researchers have reported its use as an intermediate in the preparation of herbicides with improved efficacy against resistant weeds.

In terms of environmental impact, studies have shown that CAS No. 1805476-85-0 exhibits low toxicity to aquatic organisms under standard test conditions. However, its persistence in certain environmental matrices remains an area of active research. Efforts are underway to develop eco-friendly synthesis routes and degradation pathways for this compound to minimize its environmental footprint.

The increasing demand for highly functionalized aromatic compounds has positioned 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide as a key player in contemporary organic synthesis. Its unique combination of electronic properties and reactivity continues to drive innovation across multiple disciplines. As research progresses, new applications and improved synthetic methodologies are expected to further enhance its utility in both academic and industrial settings.

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